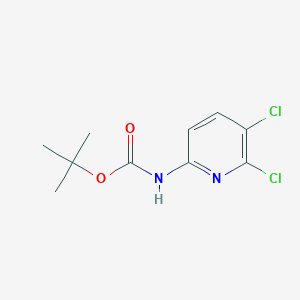

tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate

Description

The exact mass of the compound tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate is 262.0275830 g/mol and the complexity rating of the compound is 256. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl N-(5,6-dichloropyridin-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2N2O2/c1-10(2,3)16-9(15)14-7-5-4-6(11)8(12)13-7/h4-5H,1-3H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPVGSBWJGVRKFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC(=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Transition Metal Catalyzed Cross Coupling Reactions:a Major Area of Application is the Use of the Chlorine Atoms As Leaving Groups in Cross Coupling Reactions. the Boc Protected Amine is Stable Under the Conditions Required for Many of These Transformations.

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or alkyl groups at the C5 or C6 position. Nickel-based catalysts have shown promise for the selective monoarylation of dichloropyridines. nih.gov

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, leading to the synthesis of diaminopyridine derivatives.

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, creating alkynylpyridine structures.

Deprotection and Subsequent Derivatization:after the Pyridine Core Has Been Appropriately Functionalized, the Final Stage of This Intermediate S Use Involves the Removal of the Boc Protecting Group.

Established Synthetic Routes to tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate

The primary route to tert-butyl N-(5,6-dichloro-2-pyridyl)carbamate is a two-stage process: the synthesis of the 2-amino-5,6-dichloropyridine intermediate and its subsequent reaction with a Boc-donating reagent.

While a specific, documented multi-step synthesis for 2-amino-5,6-dichloropyridine is not extensively detailed in readily available literature, a plausible pathway can be constructed based on established pyridine (B92270) chemistry. A common strategy involves the direct chlorination of a suitable aminopyridine precursor. For instance, the synthesis of the related compound 2-amino-3,5-dichloropyridine is achieved by reacting 2-amino-5-chloropyridine with N-chlorosuccinimide. A similar approach could theoretically be applied to synthesize the 5,6-dichloro isomer, although the regioselectivity of the second chlorination would be a critical factor.

Once the 2-amino-5,6-dichloropyridine precursor is obtained, the final step is the N-tert-butoxycarbonylation. This is a widely used and well-documented transformation in organic synthesis. The most common method involves the reaction of the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This reaction is typically carried out in the presence of a base in an appropriate organic solvent.

The general reaction is as follows:

Step 1 (Hypothetical Precursor Synthesis): Starting Material → ... → 2-amino-5,6-dichloropyridine

Step 2 (N-tert-butoxycarbonylation): 2-amino-5,6-dichloropyridine + (Boc)₂O → tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate

This reaction sequence provides a reliable method for the preparation of the target compound, with the main challenge lying in the efficient and selective synthesis of the dichlorinated aminopyridine precursor.

The optimization of the synthesis of tert-butyl N-(5,6-dichloro-2-pyridyl)carbamate primarily focuses on the N-tert-butoxycarbonylation step. Key parameters that can be adjusted to improve yield and purity include the choice of solvent, base, reaction temperature, and the stoichiometry of the reactants.

Commonly used solvents for this type of reaction include tetrahydrofuran (B95107) (THF), dichloromethane (DCM), acetonitrile (B52724), and dimethylformamide (DMF). The choice of solvent can influence the solubility of the reactants and the reaction rate.

A variety of bases can be employed to facilitate the reaction, ranging from organic amines like triethylamine (B128534) (TEA) and N,N-diisopropylethylamine (DIPEA) to inorganic bases such as sodium bicarbonate or potassium carbonate. In some instances, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is added to accelerate the reaction, particularly with less reactive amines. bldpharm.com

The reaction is often carried out at room temperature, although gentle heating may be required for less reactive substrates. The molar ratio of di-tert-butyl dicarbonate to the amine is typically slightly in excess to ensure complete conversion of the starting material.

An interactive data table summarizing the optimization of reaction conditions for a typical N-tert-butoxycarbonylation of an aminopyridine is presented below.

| Entry | Solvent | Base (equiv.) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | DCM | TEA (1.2) | 25 | 12 | 85 |

| 2 | THF | NaHCO₃ (2.0) | 25 | 24 | 78 |

| 3 | Acetonitrile | DIPEA (1.2) | 40 | 8 | 92 |

| 4 | DCM | TEA (1.2), DMAP (0.1) | 25 | 4 | 95 |

This table represents typical conditions and yields for N-Boc protection of aminopyridines and serves as a general guide.

Innovative and Sustainable Synthetic Strategies for tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate

Recent advancements in synthetic chemistry have focused on the development of more sustainable and efficient methods for carbamate (B1207046) synthesis, which can be applied to the production of tert-butyl N-(5,6-dichloro-2-pyridyl)carbamate.

While the reaction with di-tert-butyl dicarbonate is highly efficient, catalytic methods offer advantages in terms of atom economy and milder reaction conditions. For the N-tert-butoxycarbonylation of amines, various catalysts have been explored. These include Lewis acids and solid-supported acid catalysts, which can activate the di-tert-butyl dicarbonate and facilitate the reaction.

Furthermore, alternative catalytic methods for carbamate synthesis are being developed that avoid the use of phosgene (B1210022) derivatives altogether. For example, the direct carbonylation of amines with carbon dioxide in the presence of a suitable catalyst presents a greener alternative. While not yet standard for this specific compound, these emerging catalytic systems represent a promising area for future research.

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing tert-butyl N-(5,6-dichloro-2-pyridyl)carbamate, several green strategies can be implemented.

One key area is the use of more environmentally benign solvents. Water has been shown to be a viable solvent for the N-tert-butoxycarbonylation of amines, often leading to high yields and simplified product isolation. Catalyst-free conditions in water have been reported for the chemoselective N-tert-butyloxycarbonylation of various amines, which would eliminate the need for organic solvents and base catalysts.

Another green approach is the development of solvent-free reaction conditions. In some cases, the reaction between an amine and di-tert-butyl dicarbonate can be carried out neat, which significantly reduces waste.

The following table outlines some green chemistry approaches applicable to the synthesis of the target compound.

| Green Chemistry Principle | Application in Synthesis |

| Use of Safer Solvents | Replacing chlorinated solvents with water or ethanol. |

| Atom Economy | Exploring catalytic routes that maximize the incorporation of starting materials into the final product. |

| Catalysis | Employing reusable solid acid catalysts to replace stoichiometric bases. |

| Waste Prevention | Developing solvent-free reaction conditions. |

Strategic Derivatization and Functionalization of tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate

tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate can serve as a versatile intermediate for the synthesis of more complex molecules. The Boc-protected amino group allows for selective reactions at other positions of the pyridine ring.

One common strategy is the use of the Boc group to direct metallation at an adjacent position. The protected amine can direct ortho-lithiation, allowing for the introduction of various electrophiles at the 3-position of the pyridine ring.

Furthermore, the chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution, particularly with activation from the ring nitrogen. This allows for the introduction of a wide range of functional groups, such as amines, alcohols, and thiols, at the 5- and 6-positions. The Boc group can be subsequently removed under acidic conditions to reveal the primary amine, which can then be further functionalized.

A novel strategy for the construction of unnatural α-amino acid skeletons involves the intramolecular rearrangement of (pyridin-2-yl) carbamates, highlighting the potential for complex molecular scaffolding.

Chemical Transformations at the tert-Butyl Moiety

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and its susceptibility to cleavage under specific, controlled environments. fishersci.co.ukorganic-chemistry.org The primary transformation involving the tert-butyl moiety of tert-butyl N-(5,6-dichloro-2-pyridyl)carbamate is its removal, or deprotection, to yield the corresponding free amine, 2-amino-5,6-dichloropyridine.

The deprotection of the Boc group is typically achieved under acidic conditions. fishersci.co.uk The mechanism involves protonation of the carbamate carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which can then be quenched by a nucleophile or eliminate a proton to form isobutylene (B52900). This process results in the formation of a carbamic acid intermediate, which readily decarboxylates to afford the free amine. fishersci.co.uk

A variety of acidic reagents can be employed for this transformation, with trifluoroacetic acid (TFA) and hydrochloric acid (HCl) in an organic solvent being the most common. fishersci.co.uk The choice of reagent and reaction conditions can be tailored to the sensitivity of other functional groups within the molecule. For substrates that are sensitive to strong acids, milder deprotection methods have been developed.

Beyond acidic cleavage, other methods for Boc deprotection that could be applicable include the use of Lewis acids, such as zinc bromide, or silyl iodides like trimethylsilyl iodide (TMSI). fishersci.co.uk Furthermore, thermal deprotection and methods employing basic conditions, such as aqueous methanolic potassium carbonate, have been reported for certain N-Boc protected heterocycles, offering alternative strategies that may be compatible with the dichloropyridyl core. researchgate.net Another mild method for the removal of carbamates involves the use of tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF). lookchem.comorganic-chemistry.org

Table 1: Common Reagents for the Deprotection of tert-Butyl Carbamates

| Reagent Class | Specific Reagent(s) | Typical Conditions | Reference(s) |

| Strong Acids | Trifluoroacetic acid (TFA) | Neat or in Dichloromethane (DCM), Room Temperature | fishersci.co.uk |

| Hydrochloric acid (HCl) | In Dioxane, Ethyl Acetate, or Methanol, Room Temperature | fishersci.co.uk | |

| Lewis Acids | Zinc Bromide (ZnBr₂) | In Dichloromethane (DCM) | fishersci.co.uk |

| Trimethylsilyl Iodide (TMSI) | In Dichloromethane (DCM) or Acetonitrile | fishersci.co.uk | |

| Bases | Potassium Carbonate (K₂CO₃) | Aqueous Methanol, Reflux | researchgate.net |

| Fluoride Reagents | Tetra-n-butylammonium fluoride (TBAF) | Tetrahydrofuran (THF), Room Temperature or Reflux | lookchem.comorganic-chemistry.org |

Functional Group Interconversions on the Dichloropyridyl Core of tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate

The 5,6-dichloropyridyl core of the title compound is susceptible to nucleophilic aromatic substitution (SNAr) reactions, where one or both of the chlorine atoms can be displaced by a variety of nucleophiles. The pyridine ring, being an electron-deficient aromatic system, facilitates this type of reaction. The rate and regioselectivity of the substitution are influenced by the electronic nature of the nucleophile and the reaction conditions.

Common nucleophiles that can be employed include alkoxides, thiolates, amines, and carbanions. The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The presence of the electron-withdrawing nitrogen atom in the pyridine ring helps to stabilize this intermediate, particularly when the attack occurs at the ortho or para position to the nitrogen.

In the case of 5,6-dichloropyridines, the two chlorine atoms are in different electronic environments relative to the ring nitrogen and the carbamate group, which can lead to regioselectivity in monosubstitution reactions. The chlorine at the 6-position is para to the nitrogen, while the chlorine at the 5-position is meta. Generally, nucleophilic attack is favored at the position para to the ring nitrogen due to better stabilization of the negative charge in the Meisenheimer intermediate.

Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, provide another powerful avenue for the functionalization of the dichloropyridyl core. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, introducing aryl, alkyl, vinyl, or amino groups in place of the chlorine atoms. For instance, a Suzuki coupling could be employed to introduce a new aryl or heteroaryl substituent at either the 5- or 6-position.

Table 2: Potential Functional Group Interconversions on the Dichloropyridyl Core

| Reaction Type | Reagents and Conditions | Potential Product |

| Nucleophilic Aromatic Substitution | NaOR / ROH, heat | Alkoxy-substituted pyridyl carbamate |

| NaSR / solvent, heat | Thioether-substituted pyridyl carbamate | |

| R₂NH / base, heat | Amino-substituted pyridyl carbamate | |

| Suzuki Coupling | R-B(OR)₂, Pd catalyst, base | Aryl/alkyl-substituted pyridyl carbamate |

| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, base | Amino-substituted pyridyl carbamate |

Reactivity of the Carbamate Linkage in tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate

The carbamate linkage itself is a robust functional group, but it can undergo cleavage under certain conditions, primarily through hydrolysis. This hydrolysis can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis, as discussed in the context of Boc deprotection, leads to the formation of the corresponding amine, carbon dioxide, and tert-butanol. The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-catalyzed hydrolysis of carbamates proceeds through the attack of a hydroxide ion on the carbonyl carbon. nih.gov For monosubstituted carbamates, this can lead to the formation of an isocyanate intermediate, which is then hydrolyzed to the amine and carbon dioxide. nih.gov The stability of the carbamate to basic hydrolysis is influenced by the nature of the substituents on the nitrogen and oxygen atoms.

The carbamate group can also influence the reactivity of the adjacent pyridyl ring. The lone pair of electrons on the nitrogen atom can participate in resonance with the pyridine ring, potentially modulating its electron density and affecting the regioselectivity of electrophilic or nucleophilic attack.

In addition to cleavage, the carbamate linkage can be a site for other chemical transformations. For example, reduction of the carbamate carbonyl group is possible, although this is a less common transformation compared to cleavage.

Table 3: Reactivity of the Carbamate Linkage

| Reaction Type | Reagents and Conditions | Products | Reference(s) |

| Acid-Catalyzed Hydrolysis (Deprotection) | Strong acid (e.g., TFA, HCl) in an organic solvent | 2-Amino-5,6-dichloropyridine, CO₂, tert-butanol | fishersci.co.uk |

| Base-Catalyzed Hydrolysis | Strong base (e.g., NaOH, KOH) in aqueous or alcoholic solvent | 2-Amino-5,6-dichloropyridine, CO₂, tert-butanol | nih.gov |

| Nucleophilic Cleavage | Strong nucleophiles (e.g., organometallics) | Can lead to cleavage of the C-O or N-C bond |

Advanced Spectroscopic and Spectrometric Characterization Techniques for Tert Butyl N 5,6 Dichloro 2 Pyridyl Carbamate

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment of tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate and its Analogs

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate. Both ¹H and ¹³C NMR spectra provide critical information regarding the chemical environment of each atom within the molecule.

In a typical ¹H NMR spectrum of this compound, the tert-butyl group exhibits a characteristic singlet in the upfield region, usually around 1.5 ppm, corresponding to the nine equivalent protons. The aromatic protons on the dichloropyridyl ring give rise to two doublets in the downfield region, typically between 7.5 and 8.5 ppm. The coupling between these two protons allows for their assignment to specific positions on the pyridine (B92270) ring. The proton of the carbamate (B1207046) N-H group is often observed as a broad singlet, the chemical shift of which can be solvent-dependent.

The ¹³C NMR spectrum provides further structural confirmation. The quaternary carbon of the tert-butyl group and the carbons of the methyl groups are observed in the aliphatic region of the spectrum. The carbonyl carbon of the carbamate functional group typically appears in the range of 150-160 ppm. The carbon atoms of the dichloropyridyl ring can be distinguished based on their chemical shifts and the effect of the chloro substituents.

Purity assessment is also readily achieved using NMR. The presence of impurities can be detected by the appearance of additional signals in the spectrum. Quantitative NMR (qNMR) can be employed for the precise determination of the purity of a sample by integrating the signals of the analyte against a certified internal standard.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| tert-Butyl (CH₃) | ~1.5 (s, 9H) | ~28.0 |

| tert-Butyl (quaternary C) | - | ~81.0 |

| Pyridyl-H | ~7.8 (d, 1H) | ~115.0 |

| Pyridyl-H | ~8.2 (d, 1H) | ~140.0 |

| Pyridyl-C (C-Cl) | - | ~125.0 |

| Pyridyl-C (C-Cl) | - | ~130.0 |

| Pyridyl-C (C-N) | - | ~150.0 |

| Carbamate (C=O) | - | ~152.0 |

| Carbamate (N-H) | ~9.5 (br s, 1H) | - |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Pattern Analysis of tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate. Various ionization techniques can be employed, with electrospray ionization (ESI) and electron ionization (EI) being the most common.

In a typical ESI mass spectrum, the compound is observed as a protonated molecule [M+H]⁺ or as an adduct with other cations present in the mobile phase (e.g., [M+Na]⁺). High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental composition of the molecule with high accuracy.

Electron ionization (EI) mass spectrometry provides valuable information about the fragmentation pattern of the molecule. The fragmentation of tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate is expected to proceed through several characteristic pathways. A common fragmentation is the loss of the tert-butyl group as a stable carbocation, resulting in a prominent peak at m/z corresponding to the [M-57]⁺ fragment. Another characteristic fragmentation is the loss of isobutylene (B52900) from the tert-butyl group, leading to a fragment corresponding to the carbamic acid derivative. Cleavage of the carbamate bond can also occur, leading to fragments corresponding to the dichloropyridyl amine and the Boc group. The presence of two chlorine atoms will result in a characteristic isotopic pattern for chlorine-containing fragments, with the M, M+2, and M+4 peaks appearing in a specific ratio, which further aids in the identification of the compound.

Table 2: Expected Key Fragments in the Mass Spectrum of tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate

| Fragment Ion | Proposed Structure |

| [M]⁺ | Intact molecule |

| [M-15]⁺ | Loss of a methyl group |

| [M-57]⁺ | Loss of the tert-butyl group |

| [M-100]⁺ | Loss of the Boc group |

| [C₄H₉]⁺ | tert-Butyl carbocation |

| [C₅H₃Cl₂N₂]⁺ | Dichloropyridylamino fragment |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis of tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate and can also be used to study its conformational properties.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong absorption band in the region of 1700-1750 cm⁻¹ is indicative of the C=O stretching vibration of the carbamate carbonyl group. The N-H stretching vibration of the carbamate is typically observed as a band in the region of 3200-3400 cm⁻¹. The C-N stretching vibrations of the carbamate and the pyridine ring will appear in the fingerprint region (below 1500 cm⁻¹). The C-Cl stretching vibrations are expected in the lower frequency region of the spectrum.

Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic C-C stretching vibrations of the dichloropyridyl ring are typically strong in the Raman spectrum. The symmetric stretching of the C-Cl bonds may also give rise to a noticeable Raman signal. Conformational analysis can be performed by studying the changes in the vibrational spectra as a function of temperature or solvent, which can provide insights into the different conformations adopted by the molecule in different environments.

Table 3: Characteristic IR and Raman Bands for tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (carbamate) | Stretching | 3200-3400 (IR) |

| C-H (aliphatic) | Stretching | 2850-3000 (IR, Raman) |

| C=O (carbamate) | Stretching | 1700-1750 (IR) |

| C-N (carbamate) | Stretching | 1200-1300 (IR) |

| C-C (aromatic) | Stretching | 1400-1600 (IR, Raman) |

| C-Cl | Stretching | 600-800 (IR, Raman) |

X-ray Crystallography and Diffraction Studies for Precise Three-Dimensional Structure Determination of tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate and its Co-crystals

The crystal structure would reveal the planarity of the pyridine ring and the carbamate group, as well as the orientation of the tert-butyl group relative to the rest of the molecule. Intermolecular interactions, such as hydrogen bonding involving the N-H group of the carbamate and the nitrogen atom of the pyridine ring or a carbonyl oxygen, can also be identified, providing insights into the crystal packing.

Furthermore, the ability of this compound to form co-crystals with other molecules can be investigated. X-ray diffraction studies of such co-crystals would provide information on the non-covalent interactions that govern their formation and stability.

Emerging Spectroscopic and Spectrometric Methodologies for Detailed Characterization of tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate

In addition to the classical spectroscopic techniques, several emerging methodologies can provide even more detailed characterization of tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between protons and carbons in the molecule, providing unambiguous assignments of all NMR signals.

Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), can be used to perform detailed fragmentation studies, providing more in-depth structural information. Ion mobility-mass spectrometry (IM-MS) could be employed to separate and characterize different conformers of the molecule in the gas phase.

Computational chemistry methods, such as Density Functional Theory (DFT), can be used to predict the spectroscopic properties of the molecule, including NMR chemical shifts and vibrational frequencies. These theoretical predictions can be compared with the experimental data to further validate the structural assignment and to gain a deeper understanding of the electronic structure of the molecule.

Computational and Theoretical Chemistry Studies on Tert Butyl N 5,6 Dichloro 2 Pyridyl Carbamate

Quantum Chemical Calculations of Electronic Structure and Energetics of tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of tert-butyl N-(5,6-dichloro-2-pyridyl)carbamate. These calculations can predict molecular geometries, orbital energies, and the distribution of electron density.

The electronic properties of the core 2-aminopyridine (B139424) structure are significantly influenced by the two chlorine atoms and the tert-butoxycarbonyl (Boc) group. The chlorine atoms, being highly electronegative, are expected to withdraw electron density from the pyridine (B92270) ring, lowering the energy of the molecular orbitals. A DFT study on the related compound, 2,3-dichloropyridine (B146566), calculated a frontier orbital energy gap (HOMO-LUMO gap) of 5.75 eV, indicating significant electronic stability. researchgate.net A similar high stability would be anticipated for tert-butyl N-(5,6-dichloro-2-pyridyl)carbamate.

The Boc protecting group, while sterically bulky, also influences the electronic landscape. The lone pair of electrons on the carbamate (B1207046) nitrogen can participate in resonance with the pyridine ring, although this effect might be modulated by the steric hindrance of the tert-butyl group, which can force the carbamate group out of the plane of the pyridine ring. nih.gov

Key energetic parameters that can be determined from quantum chemical calculations include the heat of formation and bond dissociation energies. These values are critical for understanding the thermodynamic stability of the molecule and the relative strengths of its chemical bonds.

Table 1: Predicted Electronic Properties of tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate based on Analogous Compounds

| Property | Predicted Value/Characteristic | Basis of Prediction |

|---|---|---|

| HOMO-LUMO Gap | High (indicative of high stability) | DFT calculations on 2,3-dichloropyridine showing a large gap. researchgate.net |

| Dipole Moment | Significant | Presence of multiple electronegative atoms (N, O, Cl). A value of 4.36 Debye was calculated for 2,3-dichloropyridine. researchgate.net |

| Electron Density | Depleted on the pyridine ring | Inductive effect of two chlorine atoms. |

Molecular Dynamics Simulations and Conformational Landscape Analysis of tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate

Molecular dynamics (MD) simulations can provide a detailed picture of the conformational landscape of tert-butyl N-(5,6-dichloro-2-pyridyl)carbamate by simulating the atomic motions over time. These simulations are crucial for understanding the molecule's flexibility and the different shapes it can adopt in solution or in the solid state.

A key feature of N-acylated amines, including carbamates, is the potential for restricted rotation around the N-C(O) bond, leading to the existence of cis and trans conformers. nih.gov This phenomenon is due to the partial double bond character of the amide linkage. MD simulations can explore the energy barrier between these conformers and their relative populations at different temperatures.

Furthermore, the orientation of the Boc group relative to the dichloropyridyl ring is another important conformational variable. Steric interactions between the bulky tert-butyl group and the chlorine atom at the 6-position of the pyridine ring likely play a significant role in determining the preferred rotational angle (dihedral angle) between the carbamate plane and the pyridine ring. nih.govnih.gov

Restrained molecular dynamics, often used in conjunction with experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, can be employed to refine the solution-state conformations of the molecule. nih.gov By integrating experimental distance constraints into the simulation, a more accurate model of the molecule's behavior in a specific solvent can be generated.

Prediction and Interpretation of Spectroscopic Properties of tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate using Theoretical Models

Theoretical models are invaluable for predicting and interpreting the spectroscopic properties of tert-butyl N-(5,6-dichloro-2-pyridyl)carbamate, including its NMR, infrared (IR), and Raman spectra.

Calculations of NMR chemical shifts, often performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can aid in the assignment of experimental spectra. Molecular orbital theory can be used to understand the origin of chemical shifts by analyzing the paramagnetic and diamagnetic contributions to the shielding tensors of each nucleus. rsc.org For this molecule, the electron-withdrawing nature of the chlorine atoms would be predicted to deshield the pyridine ring protons and carbons, shifting their signals to higher ppm values in the NMR spectrum.

Reaction Pathway Modeling and Transition State Characterization for Transformations Involving tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate

Computational chemistry allows for the detailed investigation of reaction mechanisms involving tert-butyl N-(5,6-dichloro-2-pyridyl)carbamate. This includes modeling reaction pathways, locating transition states, and calculating activation energies.

A common transformation for this type of molecule is the deprotection of the Boc group, which is typically achieved under acidic conditions. nih.gov Theoretical modeling can elucidate the step-by-step mechanism of this reaction, including the initial protonation of the carbamate oxygen, followed by the cleavage of the C-O bond to release the amine and generate a tert-butyl cation and carbon dioxide.

Furthermore, the dichloropyridine ring can undergo nucleophilic aromatic substitution reactions. Computational modeling can predict the regioselectivity of such reactions by calculating the energies of the intermediate Meisenheimer complexes for nucleophilic attack at different positions on the ring. The transition states for these reactions can be characterized to understand the kinetic barriers. Such studies have been performed on related haloaryl carbamates to understand their reactivity in metal-catalyzed and metal-free transformations. mdpi.com

In Silico Approaches for Understanding Structure-Reactivity Relationships in tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate Systems

In silico methods are used to establish relationships between the molecular structure of tert-butyl N-(5,6-dichloro-2-pyridyl)carbamate and its chemical reactivity. These approaches often involve the calculation of various molecular descriptors.

Reactivity indices derived from conceptual DFT, such as the Fukui functions and local softness, can predict the most reactive sites in the molecule for electrophilic, nucleophilic, and radical attack. mdpi.com For tert-butyl N-(5,6-dichloro-2-pyridyl)carbamate, these calculations would likely indicate that the nitrogen atoms are the primary nucleophilic sites, while the carbon atoms of the pyridine ring, particularly those bonded to chlorine, are susceptible to nucleophilic attack.

Quantitative Structure-Activity Relationship (QSAR) models can be developed for a series of related compounds to correlate their structural features with their reactivity or biological activity. nih.gov While developing a full QSAR model would require data on multiple analogues, the foundational calculations for tert-butyl N-(5,6-dichloro-2-pyridyl)carbamate would involve computing descriptors such as molecular electrostatic potential (MEP), molecular volume, and various electronic parameters. The MEP map, for instance, would visually represent the electron-rich (negative potential, likely around the carbonyl oxygen and pyridine nitrogen) and electron-poor (positive potential) regions of the molecule, offering a qualitative guide to its intermolecular interactions and reactive sites. mdpi.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate |

Applications and Utility of Tert Butyl N 5,6 Dichloro 2 Pyridyl Carbamate in Chemical Synthesis and Materials Science

tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate as a Versatile Synthetic Intermediate

The strategic placement of chloro substituents and a protected amine group on the pyridine (B92270) ring makes tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate a highly useful intermediate in synthetic organic chemistry. These features allow for selective chemical transformations, enabling chemists to construct intricate molecular architectures.

Role in the Construction of Complex Heterocyclic Scaffolds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry and materials science. tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate serves as a key precursor for the synthesis of various complex heterocyclic systems. The dichloro-substituted pyridine ring provides reactive sites for nucleophilic substitution and cross-coupling reactions, facilitating the introduction of diverse functional groups and the formation of new ring systems. For instance, the pyridyl nitrogen and the protected amino group can participate in cyclization reactions to form fused heterocyclic structures.

Research has demonstrated the utility of similar carbamate-protected pyridyl compounds in synthesizing molecules with potential biological activity. mdpi.com The ability to selectively functionalize the pyridine ring at different positions is crucial for building libraries of compounds for drug discovery and other applications.

Application as a Protecting Group Strategy in Multistep Organic Synthesis

In multistep organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. The tert-butoxycarbonyl (Boc) group in tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate serves as an effective protecting group for the amino functionality. mdpi.comorgsyn.org

The Boc group is favored for its stability under a wide range of reaction conditions and its straightforward removal under mild acidic conditions. This allows for the selective deprotection of the amino group at a desired stage of a synthetic sequence, enabling further elaboration of the molecule. The use of such protecting group strategies is fundamental to the efficient synthesis of complex organic molecules. nih.gov The strategic use of the Boc group in this compound allows for controlled and sequential reactions, which is a cornerstone of modern synthetic chemistry.

Exploration of tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate in Ligand Design for Coordination Chemistry

Coordination chemistry involves the study of compounds consisting of a central metal atom or ion bonded to surrounding molecules or ions, known as ligands. The design of new ligands is crucial for the development of novel catalysts, sensors, and materials with unique electronic and magnetic properties.

The nitrogen atom of the pyridine ring and the deprotected amino group in the derivative of tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate can act as coordination sites for metal ions. mdpi.comrsc.org The electronic properties of the resulting metal complexes can be fine-tuned by the presence of the electron-withdrawing chloro substituents on the pyridine ring. This modulation of electronic properties is a key aspect of ligand design, as it can influence the reactivity and catalytic activity of the metal center. The steric bulk of the tert-butyl group can also play a role in controlling the coordination environment around the metal ion.

Integration of tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate into Polymer Chemistry and Advanced Materials Research

The incorporation of specific functional units into polymers can impart them with novel properties and functionalities. The dichloropyridyl moiety of tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate presents opportunities for its integration into polymer chains.

Through polymerization reactions, this compound or its derivatives could be incorporated as a monomer or a functional side group. The resulting polymers could exhibit interesting properties such as thermal stability, specific conductivity, or the ability to coordinate with metals, making them suitable for applications in advanced materials, such as organic electronics or specialized coatings. The presence of the halogen atoms also provides a handle for post-polymerization modification, allowing for further tuning of the material's properties.

Novel Non-Clinical Applications and Future Prospects of tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate in Academic Synthesis

Beyond its established roles, the unique reactivity of tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate continues to be explored for new applications in academic research. Its utility as a building block for novel organic materials, functional dyes, and as a scaffold for the development of new synthetic methodologies is an active area of investigation.

Environmental and Green Chemistry Aspects of Tert Butyl N 5,6 Dichloro 2 Pyridyl Carbamate

Environmental Fate and Degradation Pathways of Carbamate-Containing Compounds, including General Principles Applicable to tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate

The environmental persistence and degradation of tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate are influenced by a combination of abiotic and biotic processes. researchgate.net Carbamate (B1207046) pesticides, in general, are not considered highly persistent in the environment. nih.gov Their degradation is primarily dictated by the stability of the carbamate ester linkage to hydrolysis and the susceptibility of the aromatic pyridine (B92270) ring to microbial and photochemical attack. researchgate.netviu.ca The presence of chlorine atoms on the pyridine ring is expected to influence its degradation, potentially increasing its persistence compared to non-chlorinated analogs. viu.ca

Photodegradation Studies of Carbamate Structures

The photodegradation of carbamate insecticides can be a significant pathway for their removal from the environment, particularly on plant surfaces and in sunlit surface waters. nih.govuc.pt Studies on carbamates like pirimicarb (B1678450) have shown that they can be readily decomposed by irradiation with wavelengths greater than 280 nm. nih.gov The primary photodegradation reactions for carbamates often involve photooxidation. nih.gov For tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate, it is plausible that similar mechanisms would occur, leading to the oxidation of the tert-butyl group or the pyridine ring.

Another potential photodegradation pathway is photomineralization, which leads to the complete breakdown of the organic molecule into simpler inorganic substances. nih.gov The presence of the dichloropyridine ring may influence the rate and products of photodegradation. Chlorinated aromatic compounds can undergo photolytic dechlorination, where a chlorine atom is reductively removed. This process could potentially lead to the formation of mono-chlorinated or non-chlorinated pyridyl carbamate derivatives.

Table 1: Potential Photodegradation Reactions Applicable to tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate

| Photodegradation Reaction | Potential Products | Influencing Factors |

| Photooxidation | Oxidized derivatives of the tert-butyl group and/or pyridine ring. | Presence of photosensitizers (e.g., dissolved organic matter), oxygen levels. |

| Photomineralization | Carbon dioxide, water, inorganic chlorides, and nitrogen oxides. | Intensity and wavelength of light, presence of photocatalysts. |

| Photoreductive Dechlorination | Mono-chlorinated pyridyl carbamate, N-(2-pyridyl)carbamate derivatives. | Presence of hydrogen donors in the environment. |

Hydrolysis and Biotransformation Mechanisms of Carbamates in Environmental Compartments

Hydrolysis: The hydrolysis of the carbamate linkage is a critical abiotic degradation pathway. viu.ca The rate of hydrolysis for carbamates is significantly influenced by pH. Generally, carbamates are more stable in acidic to neutral conditions and their hydrolysis is accelerated under alkaline conditions. globalresearchonline.net The hydrolysis of tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate would likely yield tert-butanol, carbon dioxide, and 5,6-dichloro-2-aminopyridine. The rate of this reaction in various environmental compartments (soil, water) will depend on the specific pH conditions.

Biotransformation: Microbial degradation is a key process in the environmental dissipation of both carbamates and chlorinated pyridines. researchgate.netviu.ca For many carbamate pesticides, the initial step in biodegradation is the enzymatic hydrolysis of the ester bond by carboxylesterases, leading to the formation of the corresponding alcohol and carbamic acid, which is unstable and decomposes to an amine and carbon dioxide. frontiersin.org

The dichloropyridine moiety is also subject to microbial attack. Bacteria have been shown to degrade pyridine and its derivatives, often through pathways involving hydroxylation and subsequent ring cleavage. researchgate.net The presence of chlorine atoms can make the pyridine ring more resistant to microbial degradation. viu.ca However, some microorganisms have evolved pathways to dechlorinate and degrade chlorinated pyridines. nih.gov The degradation of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), for example, involves the removal of the side chain to form 2,4-dichlorophenol, which is then further degraded. sci-hub.st

A plausible biotransformation pathway for tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate would involve the initial hydrolysis of the carbamate bond to release 5,6-dichloro-2-aminopyridine. This intermediate could then undergo further microbial degradation, potentially through hydroxylation of the pyridine ring, followed by ring cleavage.

Methodologies for Sustainable Synthesis and Degradation of tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate

The principles of green chemistry aim to reduce the environmental impact of chemical processes. globalresearchonline.net For a molecule like tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate, this involves developing more sustainable synthetic routes and effective, environmentally benign degradation methods.

Sustainable Synthesis: Traditional methods for synthesizing pyridine derivatives and carbamates often involve hazardous reagents and solvents. nih.gov Green chemistry approaches for pyridine synthesis focus on multicomponent reactions, the use of green catalysts, environmentally friendly solvents, and solvent-free conditions. nih.gov For instance, the thermo-catalytic conversion of glycerol (B35011) with ammonia (B1221849) over zeolite catalysts has been explored for the sustainable production of pyridines. rsc.org

For carbamate synthesis, recent research has focused on avoiding hazardous reagents like phosgene (B1210022). One sustainable approach involves the direct transformation of Boc-protected amines into carbamates using a simple base like lithium tert-butoxide, which eliminates the need for metal catalysts. espublisher.comagropages.com A potential green synthesis of tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate could involve a multi-component reaction or the use of a biocatalyst to form the dichloropyridine ring, followed by a sustainable carbamoylation step.

Table 2: Comparison of Traditional vs. Potential Green Synthesis Steps

| Synthesis Step | Traditional Method | Potential Green Chemistry Approach |

| Dichloropyridine Ring Formation | Multi-step synthesis with chlorinated reagents. | Catalytic multi-component reactions, biocatalysis. |

| Carbamate Formation | Use of phosgene or other hazardous chloroformates. | Direct conversion of the amine with di-tert-butyl dicarbonate (B1257347) using a non-toxic base, enzymatic carbamoylation. |

| Solvent Use | Use of volatile organic compounds (VOCs). | Use of greener solvents (e.g., water, ionic liquids) or solvent-free conditions. |

Sustainable Degradation: For the degradation of persistent organic pollutants like chlorinated pyridines, sustainable methods such as bioremediation and photocatalysis are being explored. researchgate.netsemanticscholar.org Bioremediation utilizes microorganisms to break down contaminants into less harmful substances. nih.gov The isolation and application of microbial strains capable of degrading 5,6-dichloro-2-aminopyridine would be a key aspect of a bioremediation strategy for the parent compound.

Advanced oxidation processes, such as photocatalysis using semiconductors like TiO2 or ZnO, have been shown to be effective in degrading carbamate insecticides. semanticscholar.orgresearchgate.net This technology could potentially be applied to the complete mineralization of tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate in contaminated water.

Life Cycle Assessment Considerations for the Production and Environmental Dissipation of tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate

A comprehensive Life Cycle Assessment (LCA) for tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate would evaluate the environmental impacts associated with all stages of its life, from raw material extraction to its final fate in the environment. While no specific LCA for this compound is available, a general framework can be outlined.

The key stages of the life cycle to be considered would include:

Raw Material Acquisition: This stage would assess the environmental burden of producing the starting materials, such as the dichloropyridine precursor and the reagents for the carbamate formation. The production of chlorinated organic compounds can be energy-intensive and may involve toxic chemicals.

Manufacturing: The synthesis of the final product would be analyzed in terms of energy consumption, solvent use, waste generation, and emissions to air and water. A comparison of different synthetic routes (traditional vs. green) would be a critical component of this stage.

Use Phase: If this compound is used as a pesticide or in another application, the LCA would need to consider the environmental impacts of its application, including potential releases to soil, water, and air.

End-of-Life: This stage would model the environmental fate and transport of the compound after its intended use. It would consider the degradation pathways discussed earlier (photodegradation, hydrolysis, biodegradation) and the potential for persistence and bioaccumulation. The ecotoxicity of the parent compound and its degradation products would also be a key factor. whiterose.ac.uk

Analytical Method Development for Tert Butyl N 5,6 Dichloro 2 Pyridyl Carbamate

Chromatographic Techniques for Separation and Quantitation of tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate

Chromatographic techniques are paramount for the separation of tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate from complex mixtures and its subsequent quantification. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer viable approaches, each with its own set of advantages and considerations.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a highly versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like many carbamates. A reversed-phase HPLC (RP-HPLC) method is the most common approach for the separation of carbamate (B1207046) pesticides and related compounds.

Stationary Phase: A C18 column is a suitable choice for the separation of tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate due to its hydrophobic nature. The nonpolar C18 stationary phase will interact with the nonpolar regions of the analyte, allowing for good retention and separation. Columns with a particle size of 3 to 5 µm are commonly used to achieve good resolution and efficiency.

Mobile Phase: A mobile phase consisting of a mixture of acetonitrile (B52724) and water is typically effective for the elution of carbamates from a C18 column. The ratio of acetonitrile to water can be optimized to achieve the desired retention time and separation from other components in the sample. A gradient elution, where the proportion of the organic solvent is increased over time, can be beneficial for complex samples to ensure the elution of all compounds of interest with good peak shapes. For mass spectrometry detection, the addition of a small amount of formic acid to the mobile phase can improve ionization efficiency.

Detection: Ultraviolet (UV) detection is a common and cost-effective method for the analysis of aromatic compounds. Given the presence of the dichloropyridyl ring, tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate is expected to exhibit significant UV absorbance. The selection of an appropriate wavelength, likely in the range of 200-300 nm, is crucial for achieving optimal sensitivity. For more selective and sensitive detection, especially in complex matrices, HPLC coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method. LC-MS/MS provides high selectivity and sensitivity by monitoring specific precursor and product ion transitions for the target analyte.

Method Validation: A developed HPLC method should be validated to ensure its reliability. Key validation parameters include linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Interactive Data Table: Proposed HPLC Parameters for the Analysis of tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate

| Parameter | Proposed Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard for reversed-phase separation of nonpolar to moderately polar compounds. |

| Mobile Phase | Acetonitrile and Water | Common mobile phase for carbamate analysis, offering good separation characteristics. |

| Elution Mode | Gradient | Allows for the separation of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | A typical flow rate for standard bore HPLC columns. |

| Injection Volume | 10 - 20 µL | Standard injection volume for HPLC analysis. |

| Column Temperature | 25 - 30 °C | To ensure reproducible retention times. |

| Detector | UV-Vis or Mass Spectrometry (MS) | UV for general-purpose detection of aromatic compounds; MS for higher sensitivity and selectivity. |

| UV Wavelength | Estimated 254 nm | Based on the absorbance of the pyridine (B92270) ring. |

Gas Chromatography (GC) Applications

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While many carbamates are known to be thermally labile, GC-MS can still be a viable option for the analysis of tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate, potentially after a derivatization step to enhance its thermal stability and volatility.

Derivatization: Due to the potential for thermal degradation of the carbamate functional group in the hot GC inlet, a derivatization step, such as methylation, can be employed. This would convert the N-H proton of the carbamate to an N-CH3 group, increasing the compound's thermal stability.

Stationary Phase: A mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms), would be suitable for the separation of the analyte and its potential derivatives. These columns offer good resolution for a wide range of semi-volatile organic compounds.

Carrier Gas: Helium is the most commonly used carrier gas for GC-MS applications, providing good efficiency and compatibility with mass spectrometric detectors.

Temperature Program: A programmed temperature ramp is typically used in GC to ensure the separation of compounds with different boiling points. The initial oven temperature would be low enough to trap the analytes at the head of the column, followed by a gradual increase in temperature to elute the compounds based on their volatility.

Detection: A mass spectrometer (MS) is the preferred detector for GC analysis of pesticides and related compounds. It provides both qualitative (mass spectrum) and quantitative (peak area) information, offering high selectivity and sensitivity. Electron ionization (EI) is a common ionization technique used in GC-MS.

Interactive Data Table: Proposed GC-MS Parameters for the Analysis of tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate

| Parameter | Proposed Condition | Rationale |

| Column | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) | A versatile column for the separation of a wide range of organic compounds. |

| Carrier Gas | Helium | Standard carrier gas for GC-MS. |

| Inlet Temperature | 250 °C | A common inlet temperature, but may need optimization to minimize thermal degradation. |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 10 °C/min, hold for 5 min | A typical temperature program for the analysis of semi-volatile compounds. |

| Injection Mode | Splitless | To enhance sensitivity for trace-level analysis. |

| Detector | Mass Spectrometer (MS) | Provides high selectivity and sensitivity. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization mode for GC-MS. |

Spectrophotometric and Electrochemical Methods for the Determination of tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate

Spectrophotometric and electrochemical methods can offer simpler and more rapid alternatives to chromatographic techniques for the quantification of tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate, particularly in less complex sample matrices.

UV-Vis Spectrophotometry: The presence of the dichloropyridyl aromatic ring in the structure of tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate suggests that it will absorb ultraviolet (UV) radiation. A UV-Vis spectrophotometer can be used to determine the concentration of the compound in a solution by measuring its absorbance at a specific wavelength (λmax). The λmax for this compound would need to be experimentally determined but is expected to be in the range of 200-300 nm, typical for pyridine derivatives. While this method is simple and rapid, it may lack the selectivity of chromatographic methods, as other compounds in the sample may also absorb at the same wavelength.

Electrochemical Methods: Electrochemical techniques, such as voltammetry, could potentially be used for the determination of tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate. The pyridine ring is an electroactive moiety that can be either oxidized or reduced at an electrode surface. The potential at which this occurs and the resulting current can be used for quantification. The specific electrochemical behavior would depend on the experimental conditions, such as the type of electrode, the supporting electrolyte, and the pH of the solution. Cyclic voltammetry could be used to study the redox behavior of the compound, while more sensitive techniques like differential pulse voltammetry or square-wave voltammetry could be employed for quantitative analysis.

Advanced Sample Preparation and Extraction Strategies for Analytical Studies of tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate

Effective sample preparation is a critical step in the analytical workflow, especially for complex matrices such as environmental or biological samples. The goal is to isolate the analyte of interest from interfering components and to concentrate it to a level suitable for detection.

Solid-Phase Extraction (SPE): SPE is a widely used technique for the cleanup and concentration of analytes from liquid samples. For tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate, a reversed-phase SPE sorbent, such as C18 or a polymeric sorbent, would be appropriate. The sample is loaded onto the conditioned sorbent, interfering substances are washed away with a weak solvent, and the analyte is then eluted with a stronger organic solvent like acetonitrile or methanol (B129727). The choice of sorbent and elution solvent should be optimized to achieve high recovery of the analyte.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method is a popular sample preparation technique for the analysis of pesticide residues in food and agricultural products. It involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE). For the analysis of tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate, a QuEChERS protocol would likely involve extraction with acetonitrile and salts (e.g., magnesium sulfate (B86663) and sodium acetate) to induce phase separation and promote partitioning of the analyte into the organic layer. The subsequent d-SPE cleanup step would use a combination of sorbents, such as primary secondary amine (PSA) to remove organic acids and graphitized carbon black (GCB) to remove pigments and sterols, to further purify the extract before analysis by LC-MS/MS or GC-MS.

Interactive Data Table: Comparison of Sample Preparation Techniques

| Technique | Principle | Advantages | Disadvantages |

| Solid-Phase Extraction (SPE) | Partitioning of analyte between a solid sorbent and a liquid phase. | High recovery and concentration factors, good selectivity. | Can be time-consuming and require significant solvent volumes. |

| QuEChERS | Acetonitrile extraction followed by dispersive SPE cleanup. | Fast, easy, low solvent consumption, and effective for a wide range of analytes. | May have matrix effects that require correction. |

Future Research Directions and Emerging Trends for Tert Butyl N 5,6 Dichloro 2 Pyridyl Carbamate

Identification of Unexplored Synthetic Avenues for tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate and its Structural Analogs.

The exploration of novel synthetic routes for tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate and its analogs is a burgeoning area of research. Current synthetic strategies often rely on conventional methods that may present limitations in terms of efficiency, scalability, and sustainability. Future research is poised to venture into more advanced and eco-friendly synthetic paradigms.

One promising and largely unexplored avenue is the application of continuous flow chemistry . This technology offers significant advantages over traditional batch processing, including enhanced reaction control, improved safety profiles for handling reactive intermediates, and the potential for seamless integration of multiple synthetic steps. mdpi.comresearchgate.netdurham.ac.ukuc.pt The synthesis of tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate could be reimagined within a flow chemistry framework, potentially leading to higher yields and purity while minimizing waste.

Furthermore, the development of green and sustainable synthetic methods is a critical future direction. nih.govresearchgate.net This includes the use of environmentally benign solvents, renewable starting materials, and catalytic systems that minimize waste and energy consumption. Research into enzymatic or chemo-enzymatic approaches for the synthesis of this compound and its analogs could also provide highly selective and sustainable alternatives to conventional chemical methods.

The synthesis of structural analogs of tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate is another key area for future exploration. By systematically modifying the substitution pattern on the pyridine (B92270) ring or altering the carbamate (B1207046) moiety, libraries of novel compounds with diverse electronic and steric properties can be generated. These analogs would be invaluable for structure-activity relationship studies in various chemical contexts. A proposed exploration of synthetic methodologies is detailed in the table below.

| Methodology | Potential Advantages for Synthesis | Key Research Focus |

| Continuous Flow Chemistry | Enhanced reaction control, improved safety, scalability. mdpi.comresearchgate.netdurham.ac.ukuc.pt | Optimization of reaction parameters (temperature, pressure, flow rate) for the synthesis of the target compound and its analogs. |

| Green Catalysis | Reduced environmental impact, use of renewable resources. nih.govresearchgate.net | Development of novel catalysts (e.g., metal-organic frameworks, biocatalysts) for key synthetic steps. |

| Photocatalysis | Mild reaction conditions, unique reactivity pathways. | Exploration of light-mediated reactions for the functionalization of the dichloropyridine core. |

Discovery of Novel Reactivity Patterns and Unanticipated Mechanistic Insights for tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate.

The dichloropyridine core of tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate, combined with the electronic influence of the N-Boc group, suggests a rich and underexplored reactivity landscape. Future research will likely focus on uncovering novel transformations and gaining deeper mechanistic understanding of this molecule's chemical behavior.

One area of interest is the selective functionalization of the pyridine ring . The two chlorine atoms at the 5- and 6-positions, along with the unsubstituted C-3 and C-4 positions, offer multiple sites for modification. Research into regioselective cross-coupling reactions, direct C-H functionalization, and nucleophilic aromatic substitution will be crucial in unlocking the synthetic potential of this scaffold. The development of methods for the remote functionalization of pyridines is a particularly exciting frontier. acs.orgchemrxiv.org

Another emerging trend is the exploration of the N-Boc group's role in directing reactivity . While primarily a protecting group, the N-Boc moiety can influence the electronic properties of the pyridine ring and participate in unexpected reaction pathways. researchgate.net Investigating its potential for intramolecular cyclizations, rearrangements, or as a directing group in metal-catalyzed reactions could lead to the discovery of novel synthetic methodologies.

Unanticipated mechanistic insights may also arise from studying the compound's behavior under unconventional reaction conditions, such as in the presence of novel catalysts, under photochemical activation, or through electrochemical methods. These studies could reveal new reactive intermediates and transition states, enriching our fundamental understanding of pyridine chemistry.

| Reaction Type | Potential Novelty | Mechanistic Question to Address |

| Remote C-H Functionalization | Access to previously inaccessible structural analogs. acs.orgchemrxiv.org | Understanding the directing effects of the N-Boc group and the chloro-substituents. |

| Photocatalytic Reactions | Novel bond formations under mild conditions. | Elucidating the nature of the excited state and its subsequent reactivity. |

| Electrochemical Synthesis | Green and efficient transformations. | Investigating the redox properties of the molecule and the stability of the resulting radical ions. |

Integration of Advanced Computational Modeling with Experimental Research in tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate Systems.

The synergy between computational modeling and experimental research is set to revolutionize the study of complex molecules like tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate. Advanced computational techniques can provide invaluable insights into the compound's structure, properties, and reactivity, thereby guiding and accelerating experimental efforts.

Quantum chemical calculations , such as Density Functional Theory (DFT), can be employed to predict a range of molecular properties, including electronic structure, vibrational frequencies, and NMR chemical shifts. researchgate.net These calculations can also be used to model reaction mechanisms, elucidate transition state geometries, and predict reaction outcomes, offering a powerful tool for understanding and optimizing synthetic routes.

A particularly exciting emerging trend is the application of machine learning and artificial intelligence in chemical research. nips.ccgithub.comnih.govacs.orgnih.gov Machine learning models can be trained on large datasets of chemical reactions to predict the reactivity of new compounds, suggest optimal reaction conditions, and even propose novel synthetic pathways. For tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate, machine learning could be used to predict its reactivity in a wide range of chemical transformations, screen for potential catalysts, and identify promising structural analogs with desired properties.

The integration of these computational approaches with experimental validation will create a powerful feedback loop, where computational predictions guide experimental design, and experimental results are used to refine and improve the computational models.

| Computational Method | Application to the Target Compound | Expected Insight |

| Density Functional Theory (DFT) | Calculation of electronic properties, reaction energetics. researchgate.net | Understanding of reactivity, regioselectivity, and reaction mechanisms. |

| Molecular Dynamics (MD) | Simulation of conformational dynamics and intermolecular interactions. | Insight into solid-state packing and solution-phase behavior. |

| Machine Learning (ML) | Prediction of reaction outcomes and optimization of synthetic routes. nips.ccgithub.comnih.govacs.orgnih.gov | Accelerated discovery of novel reactions and structural analogs. |

Potential for Interdisciplinary Research and Collaborative Initiatives Centered on tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate (excluding clinical or safety aspects).

The unique structural features of tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate make it an attractive candidate for interdisciplinary research, extending beyond its traditional role as a synthetic intermediate. Collaborative initiatives with researchers in materials science, supramolecular chemistry, and catalysis could unlock novel applications for this versatile molecule.

In materials science , functionalized pyridines are known to exhibit interesting optical and electronic properties. bu.edu The dichloropyridine core of the target compound could serve as a building block for the synthesis of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The N-Boc group provides a convenient handle for further functionalization and tuning of the material's properties.

In the field of supramolecular chemistry , the pyridine nitrogen and the carbamate group can participate in non-covalent interactions, such as hydrogen bonding and metal coordination. nih.gov This opens up possibilities for the design of self-assembling systems, molecular sensors, and novel catalysts based on the tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate scaffold.

Collaborative initiatives that bring together synthetic chemists, materials scientists, and computational chemists will be essential for realizing the full potential of this compound in these interdisciplinary areas.

| Field of Research | Potential Application of the Compound | Collaborative Expertise Required |

| Materials Science | Building block for organic electronic materials. bu.edu | Synthetic Chemistry, Materials Engineering, Physics. |

| Supramolecular Chemistry | Design of self-assembling systems and molecular sensors. nih.gov | Organic Synthesis, Physical Chemistry, Crystallography. |

| Catalysis | Ligand for transition metal catalysts. | Inorganic Chemistry, Organometallic Chemistry, Chemical Engineering. |

Persistent Challenges and Promising Opportunities in the Academic Research Landscape of tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate.

Despite its potential, the academic research landscape of tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate is not without its challenges. The synthesis of highly substituted pyridines can be complex, often requiring multi-step sequences and harsh reaction conditions. nih.gov Achieving regioselectivity in the functionalization of the dichloropyridine ring is another significant hurdle that needs to be addressed.

However, these challenges also present exciting opportunities for innovation. The development of more efficient, selective, and sustainable methods for the synthesis and functionalization of this compound would be a significant contribution to the field of heterocyclic chemistry. nih.govresearchgate.net The application of modern synthetic techniques, such as flow chemistry and photocatalysis, holds great promise in this regard.

Furthermore, the lack of extensive research on this specific compound means that there is a vast and unexplored chemical space waiting to be discovered. The opportunities for uncovering novel reactivity, developing new synthetic methodologies, and exploring interdisciplinary applications are abundant. As our understanding of this molecule grows, so too will its potential to contribute to a wide range of scientific disciplines.

| Challenge | Promising Opportunity | Research Direction |

| Complex multi-step syntheses. | Development of more efficient and sustainable synthetic routes. nih.govresearchgate.net | Application of flow chemistry, green catalysis, and one-pot reactions. |

| Poor regioselectivity in functionalization. | Discovery of novel directing groups and catalytic systems. | Mechanistic studies and high-throughput screening of catalysts. |

| Limited understanding of its chemical properties. | Exploration of a rich and untapped area of chemical space. | Fundamental studies on its reactivity, physical properties, and potential applications. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.